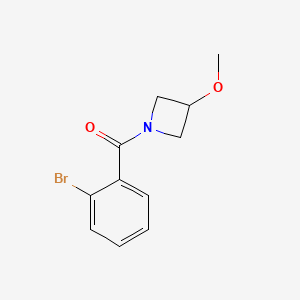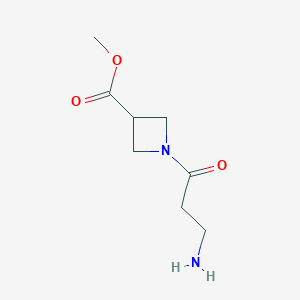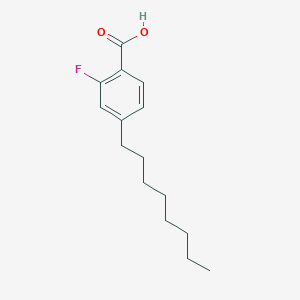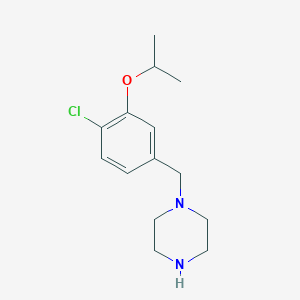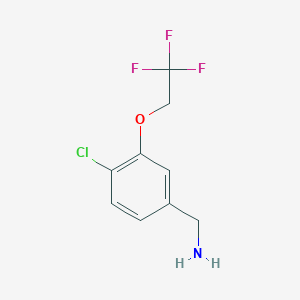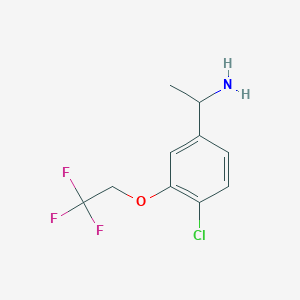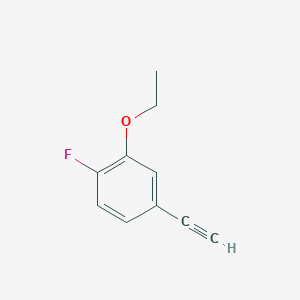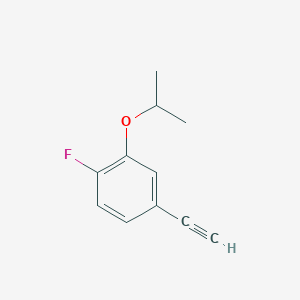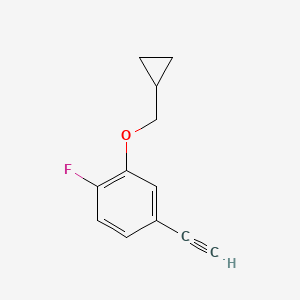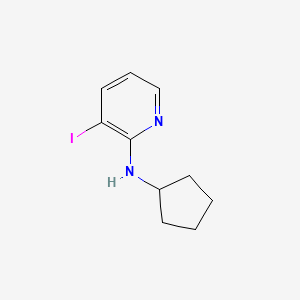
1-Chloro-2-isopropoxy-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-isopropoxy-4-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an isopropoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-isopropoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1-chloro-2-hydroxy-4-vinylbenzene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The vinyl group can be hydrogenated to form the corresponding ethyl derivative using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).
Oxidation: m-CPBA, solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), solvents (e.g., ethanol).
Major Products:
Substitution: 1-(Substituted)-2-isopropoxy-4-vinylbenzene derivatives.
Oxidation: Epoxides or diols.
Reduction: 1-Chloro-2-isopropoxy-4-ethylbenzene.
Scientific Research Applications
1-Chloro-2-isopropoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-2-isopropoxy-4-vinylbenzene exerts its effects depends on the specific reactions it undergoes. For instance, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials.
Molecular Targets and Pathways:
Substitution Reactions: Target the chlorine atom for nucleophilic attack.
Polymerization: The vinyl group acts as a reactive site for chain growth.
Comparison with Similar Compounds
1-Chloro-2-isopropoxy-4-vinylbenzene can be compared with other similar compounds such as:
1-Chloro-2-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Chloro-2-ethoxy-4-vinylbenzene: Contains an ethoxy group instead of an isopropoxy group.
1-Chloro-2-isopropoxy-4-ethylbenzene: The vinyl group is replaced by an ethyl group.
Uniqueness: The presence of the isopropoxy group in this compound imparts distinct steric and electronic properties, influencing its reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-chloro-4-ethenyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCXIYVKSKTONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
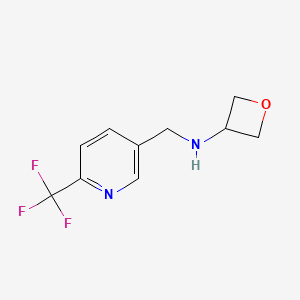
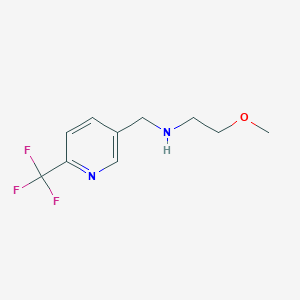
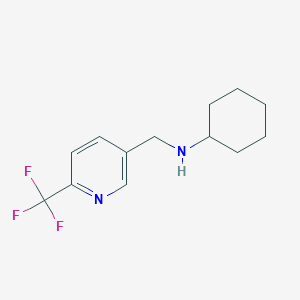
![N-[(3-iodophenyl)methyl]oxetan-3-amine](/img/structure/B8170488.png)
